5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one
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Overview
Description
5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a benzo[1,3]dioxole group and a P-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one typically involves the condensation of 5-benzo[1,3]dioxol-5-ylmethylene-2-thioxo-thiazolidin-4-one with P-tolyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced sulfur.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticonvulsant and antitumor agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may interact with cellular proteins and enzymes, disrupting key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one
- 5-Benzo(1,3)dioxol-5-ylmethylene-3-cyclohexyl-2-thioxo-thiazolidin-4-one
- 5-Benzo(1,3)dioxol-5-ylmethylene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Uniqueness
5-Benzo(1,3)dioxol-5-ylmethylene-2-thioxo-3-P-tolyl-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the P-tolyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C18H13NO3S2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13NO3S2/c1-11-2-5-13(6-3-11)19-17(20)16(24-18(19)23)9-12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9+ |
InChI Key |
AWJGMULVYBWXIS-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Origin of Product |
United States |
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